molecular formula C24H35N5O4S B1666069 3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide CAS No. 1021869-45-3

3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide

Katalognummer B1666069
CAS-Nummer: 1021869-45-3
Molekulargewicht: 489.6 g/mol
InChI-Schlüssel: JCXWCRAMYLTXFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AqB007 is a selective blocker of the Aquaporin-1 ion channel conductance, thereby slowing cancer cell migration.

Wissenschaftliche Forschungsanwendungen

Dopamine D(3) Receptor Ligands

  • Study Overview: Research on benzamide derivatives, including PB12, a close relative to the compound , has shown potential as dopamine D(3) receptor ligands. These compounds have been modified to enhance their affinity for the D(3) receptor, indicating their possible use in neurological research and drug development (Leopoldo et al., 2002).

β3-Adrenoceptor Agonists

  • Study Overview: Piperazine sulfonamide derivatives, closely related to the compound , have been identified as potent and selective β3-adrenoceptor agonists. These findings suggest their potential application in treating β3-AR-mediated pathological conditions (Perrone et al., 2009).

Anti-HIV Activity

  • Study Overview: Piperazinyl-nitroimidazole derivatives, which share structural similarities with the compound, have been explored for their anti-HIV properties. These compounds, developed as non-nucleoside reverse transcriptase inhibitors, indicate the potential of similar compounds in anti-HIV research (Al-Masoudi et al., 2007).

Metabolism in Chronic Myelogenous Leukemia Patients

  • Study Overview: Flumatinib, a compound structurally similar to the one , has been studied for its metabolism in chronic myelogenous leukemia patients. Understanding the metabolic pathways of such compounds can inform their development for cancer treatment (Gong et al., 2010).

Antipsychotic Agents

  • Study Overview: Research on substituted benzamide derivatives, similar to the compound , has explored their potential as neuroleptic agents. These studies focus on dopamine and serotonin receptor interactions, which are crucial in developing new antipsychotic medications (Norman et al., 1996).

Anti-malarial Activity

  • Study Overview: Certain piperazine derivatives have shown anti-malarial activity. The research highlights the importance of specific substituents for generating activity, which can guide the development of anti-malarial drugs (Cunico et al., 2009).

Eigenschaften

CAS-Nummer

1021869-45-3

Produktname

3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide

Molekularformel

C24H35N5O4S

Molekulargewicht

489.6 g/mol

IUPAC-Name

3-(butylamino)-N-[2-(4-methylpiperazin-1-yl)ethyl]-4-phenoxy-5-sulfamoylbenzamide

InChI

InChI=1S/C24H35N5O4S/c1-3-4-10-26-21-17-19(24(30)27-11-12-29-15-13-28(2)14-16-29)18-22(34(25,31)32)23(21)33-20-8-6-5-7-9-20/h5-9,17-18,26H,3-4,10-16H2,1-2H3,(H,27,30)(H2,25,31,32)

InChI-Schlüssel

JCXWCRAMYLTXFG-UHFFFAOYSA-N

SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)NCCN2CCN(CC2)C)S(=O)(=O)N)OC3=CC=CC=C3

Kanonische SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)NCCN2CCN(CC2)C)S(=O)(=O)N)OC3=CC=CC=C3

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AqB-007;  AqB 007;  Aq-B007;  AqB007

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide
Reactant of Route 2
Reactant of Route 2
3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide
Reactant of Route 4
Reactant of Route 4
3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide
Reactant of Route 5
Reactant of Route 5
3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide
Reactant of Route 6
Reactant of Route 6
3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.